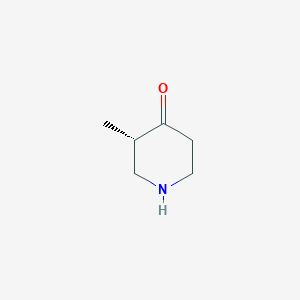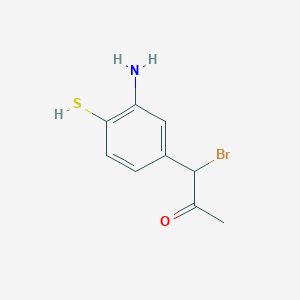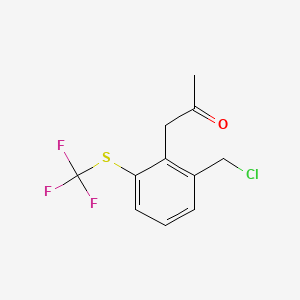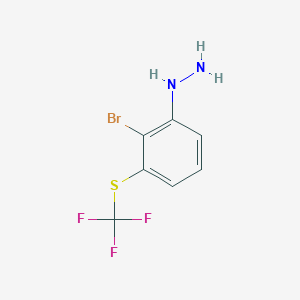
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6BrF3N2S and a molecular weight of 287.1 g/mol This compound is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-bromo-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylhydrazines.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its hydrazine moiety is of particular interest in the design of enzyme inhibitors and other biologically active compounds.
Medicine: Potential applications include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Similar structure but lacks the thio group.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)amine: Similar structure but lacks the hydrazine moiety.
1-(2-Bromo-3-(trifluoromethylthio)phenyl)ethanol: Similar structure but contains an alcohol group instead of hydrazine.
Uniqueness
1-(2-Bromo-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the trifluoromethylthio group and the hydrazine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6BrF3N2S |
|---|---|
Peso molecular |
287.10 g/mol |
Nombre IUPAC |
[2-bromo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
Clave InChI |
GMWSJBFNPIJVHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


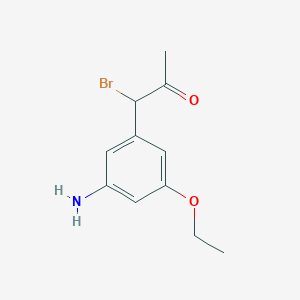
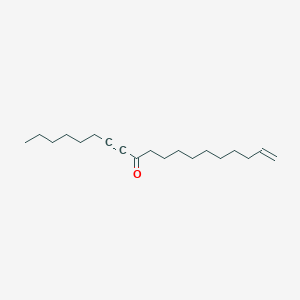
![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)
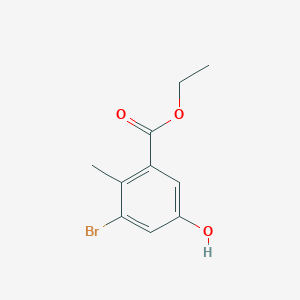


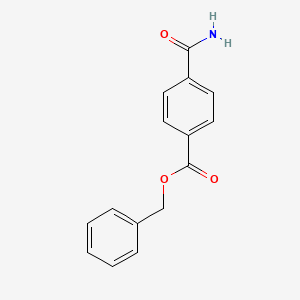
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)
